

The Discovery and Development of EGFR-IN-45: A Review

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Compound of Interest		
Compound Name:	Egfr-IN-45	
Cat. No.:	B12402616	Get Quote

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To fulfill the user's request for an in-depth technical guide, this document will use a well-characterized, publicly documented EGFR inhibitor, Osimertinib (AZD9291), as a representative example. The structure and content provided below serve as a template for how such a guide for "**Egfr-IN-45**" would be constructed if public data were available.

Executive Summary

Osimertinib (formerly known as AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It was specifically designed to target the T790M resistance mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs in patients with non-small cell lung cancer (NSCLC). Furthermore, Osimertinib shows efficacy against activating EGFR mutations (e.g., L858R, exon 19 deletion) while sparing wild-type EGFR, thereby reducing dose-limiting toxicities. This guide details the discovery, mechanism of action, and key developmental milestones of Osimertinib.

Discovery and Lead Optimization

The discovery of Osimertinib was a structure-guided drug design effort aimed at overcoming the clinical challenge of T790M-mediated resistance. The core strategy involved identifying a



covalent inhibitor that could selectively bind to the cysteine residue at position 797 (Cys797) within the ATP-binding site of the EGFR kinase domain, a feature accessible in the T790M mutant but less so in wild-type EGFR.

Screening and Design Strategy

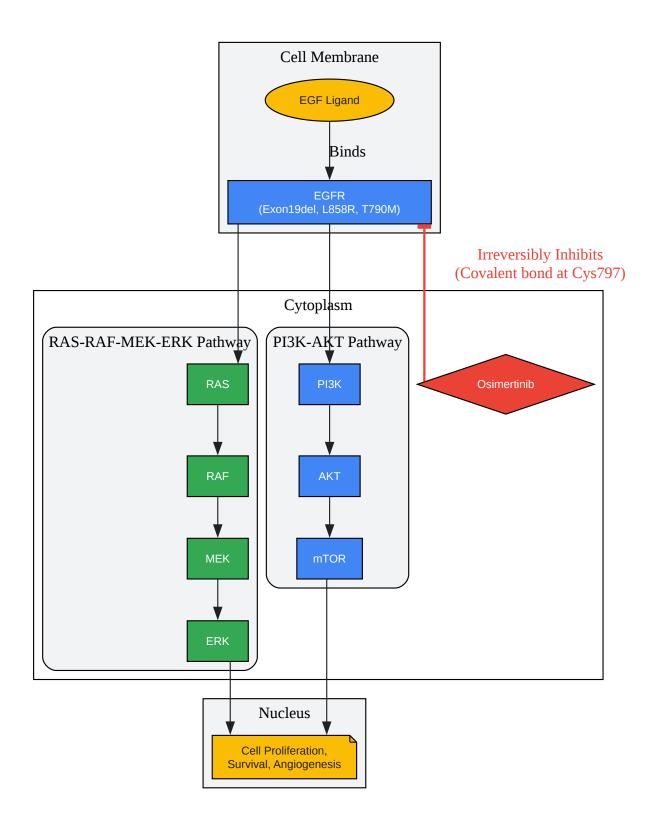
The initial chemical scaffold was based on a pyrimidine core, which was identified through high-throughput screening against mutant EGFR. The key to selectivity was the incorporation of a reactive acrylamide group (a Michael acceptor) that could form a covalent bond with Cys797. The indole substituent was optimized to enhance potency and improve pharmacokinetic properties.

Mechanism of Action and Signaling Pathway

Osimertinib is a potent and selective irreversible inhibitor of both EGFR-sensitizing mutations (e.g., exon 19 deletion, L858R) and the T790M resistance mutation.[1] It forms a covalent bond with the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain.[1] This irreversible binding blocks the downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation.[2] A key advantage of Osimertinib is its significantly lower activity against wild-type EGFR, which translates to a more favorable safety profile compared to earlier generation TKIs, with less incidence of side effects like skin rash and diarrhea.[2][3]

Signaling Pathway Diagram





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Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.



Preclinical Data

Osimertinib demonstrated potent and selective activity in preclinical models, including cell lines and xenografts harboring EGFR mutations.

In Vitro Potency and Selectivity

The inhibitory activity of Osimertinib was assessed against various EGFR mutant and wild-type cell lines. The IC50 values (the concentration of drug required to inhibit 50% of the target activity) are summarized below.

Cell Line	EGFR Mutation Status	Osimertinib IC50 (nM)	Reference
PC-9	Exon 19 deletion	~13-15	[4]
H3255	L858R	~12	[4]
H1975	L858R / T790M	~5-15	[1][4]
PC-9VanR	Exon 19 del / T790M	<15	[1]
A431	Wild-Type	~480-500	[5]

Data are compiled from multiple sources and represent approximate mean values.

In Vivo Efficacy in Xenograft Models

In vivo studies using mouse xenograft models of NSCLC demonstrated significant tumor regression with daily oral administration of Osimertinib. Dose-dependent anti-tumor activity was observed in models with both EGFR-sensitizing mutations and the T790M resistance mutation. [1] Furthermore, studies have shown that Osimertinib effectively penetrates the blood-brain barrier, leading to significant activity against central nervous system (CNS) metastases.[2]

Clinical Development

The clinical development of Osimertinib was expedited due to its breakthrough therapy designation by the FDA in 2014.[6]



Key Clinical Trials



Trial Name	Phase	Patient Population	Key Findings	Reference
AURA	1/11	Advanced NSCLC with T790M mutation, progressed on prior EGFR TKI	High objective response rate (ORR); established 80 mg once daily as the recommended dose.	[7]
AURA3	III	Advanced NSCLC with T790M, progressed on first-line EGFR	Superior progression-free survival (PFS) compared to platinum- pemetrexed chemotherapy.	[8]
FLAURA	III	First-line treatment for advanced NSCLC with EGFR mutations	Superior PFS and overall survival (OS) compared to first-generation EGFR TKIs (erlotinib or gefitinib).	[8]
FLAURA2	III	First-line treatment for advanced NSCLC with EGFR mutations	Osimertinib plus chemotherapy showed a statistically significant improvement in PFS compared to Osimertinib monotherapy.[9]	[9][10]



			Significantly	
ADAURA III		Adjuvant therapy	improved	[11]
		for early-stage	disease-free	
	111	(IB-IIIA) EGFR-	survival (DFS)	
	III	mutated NSCLC	and overall	
		after tumor	survival	
		resection	compared to	
			placebo.[11]	

Pharmacokinetics

Parameter	Value	Reference
Time to Cmax (Tmax)	~6 hours	[12]
Plasma Protein Binding	~95%	[12]
Metabolism	Primarily via CYP3A4/5 oxidation	[6][12]
Elimination Half-life	~48 hours	[6][12]
Excretion	~68% in feces, ~14% in urine	[6][12]

Experimental Protocols In Vitro Kinase Assay (Biochemical)

This protocol describes a representative method for determining the IC50 of an inhibitor against purified EGFR enzyme.

Objective: To measure the concentration-dependent inhibition of EGFR kinase activity by a test compound.

Materials:

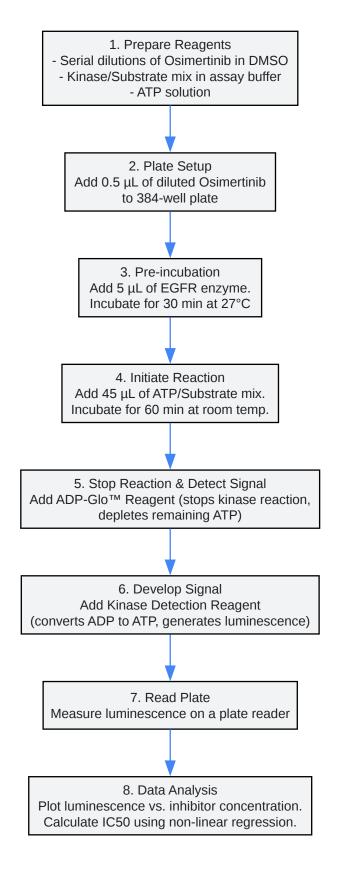
- Recombinant human EGFR kinase (e.g., T790M/L858R mutant).
- ATP (Adenosine triphosphate).



- Peptide substrate (e.g., Poly (Glu, Tyr) or a specific fluorescently labeled peptide).[13][14]
- Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA).[13]
- Test compound (Osimertinib) serially diluted in DMSO.
- ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.
- 384-well microplates.
- · Plate reader (luminometer or fluorometer).

Workflow Diagram:





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Caption: Workflow for a typical in vitro EGFR kinase inhibition assay.



Protocol Steps:

- Compound Plating: Add test compound dilutions in DMSO to the wells of a 384-well plate.
- Enzyme Addition: Add recombinant EGFR kinase solution to the wells and pre-incubate to allow the compound to bind to the enzyme.[13]
- Reaction Initiation: Add a mix of the peptide substrate and ATP to start the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).[15]
- Signal Detection: Stop the reaction and detect the amount of ADP produced (which is
 proportional to kinase activity) using a system like ADP-Glo™. This involves adding a
 reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and
 generate a luminescent signal.
- Data Analysis: Measure the luminescent signal. Plot the signal intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[13]

Cell Proliferation (MTT) Assay

This protocol measures the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound on EGFR-mutant cancer cell lines.

Materials:

- NSCLC cell lines (e.g., H1975, PC-9).
- Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS).
- Test compound (Osimertinib).
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).



- Solubilization solution (e.g., SDS-HCl or DMSO).[16]
- 96-well cell culture plates.
- Spectrophotometer (plate reader).

Protocol Steps:

- Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.[17]
- Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 72 hours at 37°C in a CO2 incubator.[18]
- MTT Addition: Add MTT labeling reagent to each well (final concentration ~0.5 mg/mL) and incubate for 4 hours.[17] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals. [17]
- Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
- Data Analysis: Subtract the background absorbance, normalize the data to untreated controls, and plot the percentage of cell viability against the logarithm of compound concentration to calculate the GI50/IC50 value.

Conclusion

Osimertinib represents a landmark achievement in structure-based drug design, providing a highly effective and selective therapy for patients with EGFR-mutated NSCLC, including those who have developed T790M-mediated resistance. Its development from a targeted discovery program to a standard-of-care therapy across multiple treatment settings underscores the power of precision oncology. While resistance to Osimertinib can eventually emerge (e.g., through C797S mutations), it remains the backbone of therapy for this patient population, with



ongoing research focused on combination strategies to overcome subsequent resistance mechanisms.[1]

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